1-(2-Hydroxyphenyl)piperidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
821792-45-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C11H13NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h1-4,14H,5-8H2 |
InChI Key |
OVFXQSMYODXKDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Hydroxyphenyl Piperidin 4 One and Its Derivatives
Strategies for Constructing the Piperidin-4-one Ring System
The formation of the piperidin-4-one ring is the cornerstone of synthesizing 1-(2-Hydroxyphenyl)piperidin-4-one and its derivatives. Various strategies have been devised to achieve this, each with its own advantages and substrate scope.
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly functionalized piperidines. bas.bgresearchgate.net These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules in a time- and resource-efficient manner. A notable example is the four-component condensation reaction involving an aldehyde, an amine, and a β-ketoester, often facilitated by a catalyst. acs.orgresearchgate.net This approach allows for the direct assembly of the piperidin-4-one ring with a high degree of molecular diversity. Various catalysts, including p-toluenesulfonic acid monohydrate, have been shown to effectively promote this transformation, offering good to high yields under mild conditions. researchgate.net The use of MCRs aligns with the principles of green chemistry by minimizing waste and increasing atom economy. growingscience.com
Mannich-Type Condensation Approaches
The Mannich reaction is a classic and widely employed method for the synthesis of β-amino carbonyl compounds, which are key intermediates in the formation of piperidin-4-ones. nih.govresearchgate.netchemrevlett.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by formaldehyde (B43269) and a primary or secondary amine. In the context of piperidin-4-one synthesis, a variation of the Mannich reaction involves the condensation of an aldehyde, a primary amine (such as 2-aminophenol (B121084) to introduce the 2-hydroxyphenyl group), and a ketone. chemrevlett.com The initial Mannich base can then undergo further reactions to form the piperidine (B6355638) ring. This approach has been a cornerstone in the synthesis of various piperidin-4-one derivatives. chemrevlett.com
Cyclization Reactions for Piperidin-4-one Formation
Intramolecular cyclization is a fundamental strategy for the formation of the piperidin-4-one ring. nih.gov One of the most prominent methods is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester, a direct precursor to the piperidin-4-one core. dtic.milbeilstein-journals.org This reaction is typically base-mediated and is a reliable method for forming six-membered rings. Following the cyclization, the resulting β-keto ester can be decarboxylated to yield the desired piperidin-4-one. beilstein-journals.org Another approach involves the cyclization of aminoallenes, which can be smoothly converted to piperidin-4-one precursors in the presence of an acid catalyst like p-toluenesulfonic acid. dtic.mil
Reductive Amination Pathways
Reductive amination provides a versatile route to piperidin-4-one derivatives. This method can involve a double reductive amination of a dialdehyde (B1249045) with an amine. For instance, the reaction of glutaric dialdehyde with an aniline (B41778) derivative in the presence of a ruthenium(II) catalyst can lead to the formation of the piperidine ring. nih.gov Alternatively, a reductive amination reaction between a pre-formed piperidin-4-one, such as N-Boc-piperidin-4-one, and an amine can be used to introduce substituents at the nitrogen atom. researchgate.net This latter approach is particularly useful for synthesizing N-aryl or N-alkyl piperidin-4-ones.
Green Chemistry Approaches in Piperidin-4-one Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of piperidin-4-ones has also benefited from these green chemistry initiatives.
Utilization of Deep Eutectic Solvents (DES) as Reaction Media
Deep eutectic solvents (DESs) have gained considerable attention as green and sustainable alternatives to conventional organic solvents. researchgate.netrsc.orgnih.gov DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea (B33335) or glycolic acid. researchgate.netnih.gov These mixtures have significantly lower melting points than their individual components. rsc.org
The synthesis of piperidin-4-one derivatives has been successfully carried out in DESs. For example, a deep eutectic solvent composed of glucose and urea has been shown to be an effective and inexpensive reaction medium for the synthesis of various piperidin-4-one derivatives, including those with a 2-hydroxyphenyl substituent. researchgate.net The reaction of 2-hydroxybenzaldehyde, a ketone, and ammonia (B1221849) in a glucose-choline chloride DES has been reported to produce 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one and 3,5-dimethyl-2,6-di(2-hydroxyphenyl)piperidin-4-one in good yields. researchgate.net The use of DESs not only offers a more environmentally friendly reaction medium but can also influence the reaction efficiency and selectivity.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent System | Product | Yield (%) | Reference |
| 2-Hydroxybenzaldehyde | 2-Propanone | Saturated Ammonia Solution | Glucose-Choline Chloride DES | 3-Methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 | researchgate.net |
| 2-Hydroxybenzaldehyde | 2-Butanone | Saturated Ammonia Solution | Glucose-Choline Chloride DES | 3,5-Dimethyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 | researchgate.net |
| Benzaldehyde | 2-Propanone | Saturated Ammonia Solution | Glucose-Choline Chloride DES | 3-Methyl-2,6-diphenyl piperidin-4-one | 82 | researchgate.net |
| Benzaldehyde | 2-Butanone | Saturated Ammonia Solution | Glucose-Choline Chloride DES | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | 78 | researchgate.net |
Table 1: Synthesis of Piperidin-4-one Derivatives in Deep Eutectic Solvents
Atom-Efficient Synthesis Protocols
Atom efficiency is a crucial principle in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. For piperidin-4-one synthesis, the Mannich reaction stands out as a classical and atom-efficient method. nih.gov This one-pot, three-component condensation involves an amine, a ketone, and an aldehyde, directly assembling the piperidinone ring with high atom economy.
Another notable atom-efficient approach is the Dieckmann condensation, an intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. researchgate.netsciencemadness.org This method is particularly useful for creating the core piperidin-4-one structure, which can then be further functionalized. Subsequent hydrolysis and decarboxylation yield the desired piperidinone. researchgate.net The efficiency of the Dieckmann reaction can be influenced by the choice of base and solvent, with sodium t-butoxide in xylene being a reported effective system. researchgate.net
Solvent-Free Reaction Conditions
Moving towards more environmentally benign synthetic methods, solvent-free reaction conditions have been explored for the synthesis of piperidin-4-one derivatives. These reactions, often facilitated by microwave irradiation or solid-phase synthesis techniques, can lead to reduced reaction times, higher yields, and a significant decrease in solvent waste. While specific examples for this compound are not extensively detailed in the provided context, the general applicability of these methods to piperidinone synthesis suggests their potential. For instance, solid-phase peptide synthesis (SPPS) methodologies, which utilize a solid support and minimize the use of excess reagents in solution, demonstrate the principles of solvent reduction. researchgate.net
Derivatization and Functionalization of the Piperidin-4-one Scaffold
The versatility of the this compound scaffold lies in its potential for modification at several positions, allowing for the fine-tuning of its chemical and biological properties.
Modifications at the Keto Group: Oxime and Thiosemicarbazone Formation
The carbonyl group at the C-4 position of the piperidinone ring offers a reactive handle for further functionalization. The formation of oximes and thiosemicarbazones introduces new functional groups that can participate in hydrogen bonding and other interactions, which can be crucial for biological activity. These derivatives are typically synthesized by reacting the piperidin-4-one with hydroxylamine (B1172632) or thiosemicarbazide, respectively.
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic substituents onto the piperidin-4-one scaffold can be achieved through various synthetic strategies. acs.org For example, in the synthesis of related compounds, aryl groups have been incorporated at the 4-position of the piperidine ring. acs.org Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of aromatic and heteroaromatic moieties.
Synthesis of Spiropiperidones and Fused Piperidine Systems
The piperidin-4-one framework can also serve as a building block for more complex, three-dimensional structures such as spiropiperidones and fused piperidine systems. Spirocyclic compounds, where two rings share a single atom, can be synthesized from piperidin-4-ones through reactions that involve the carbonyl group. Fused systems, where two rings share two or more atoms, can be constructed through intramolecular cyclization reactions or by using the piperidinone as a key intermediate in a multi-step synthesis.
Carbohydrate Derivatization of Piperidin-4-one Analogues
The incorporation of carbohydrate moieties onto piperidin-4-one scaffolds represents a key strategy for modifying the pharmacokinetic and pharmacodynamic properties of these molecules. Glycosylation can enhance water solubility, influence receptor binding, and alter metabolic stability. While direct glycosylation of this compound is not extensively documented, established glycosylation methodologies can be applied to achieve this transformation.
One promising approach involves reactivity-based one-pot glycosylation strategies. nih.gov This method relies on the sequential activation of different glycosyl donors with varying reactivity, allowing for the controlled assembly of oligosaccharides on an aglycone. For the derivatization of a piperidin-4-one analog, the hydroxyl group of the hydroxyphenyl moiety would serve as the acceptor. For instance, a glycosyl donor, such as a glycosyl ortho-(1-phenylvinyl)benzoate, could be activated in the presence of this compound to form the desired O-glycoside. This strategy has proven effective for the synthesis of complex glycans and could be adapted for this specific substrate. nih.gov
Another relevant technique is the use of glycosyl sulfoxide (B87167) donors for N-glycosylation. chemrxiv.org While this would not directly apply to the phenolic hydroxyl group, it highlights a method for attaching sugars to nitrogen-containing heterocycles. In a hypothetical scenario, if a derivative of this compound possessed a suitable nitrogen nucleophile, this method could be employed. The process typically involves the activation of a glycosyl sulfoxide with a promoter like trimethylsilyl (B98337) triflate to facilitate the formation of the N-glycosidic bond. chemrxiv.org
The table below outlines a conceptual summary of potential glycosylation approaches for modifying piperidin-4-one analogs, based on established methodologies.
| Glycosylation Strategy | Donor Type | Activator/Promoter | Potential Application to Piperidin-4-one Analog |
| Reactivity-Based One-Pot Glycosylation | Glycosyl ortho-(1-phenylvinyl)benzoates | N-Iodosuccinimide (NIS) / Trimethylsilyl triflate (TMSOTf) | O-glycosylation of the phenolic hydroxyl group. nih.gov |
| Sulfoxide Donor N-Glycosylation | Glycosyl Phenylsulfoxide | Trimethylsilyl triflate (TMSOTf) | N-glycosylation of a suitably functionalized piperidine derivative. chemrxiv.org |
Enantioselective Synthetic Methods
The development of enantioselective synthetic routes to chiral piperidine derivatives is crucial, as the stereochemistry of these compounds often dictates their biological activity. Several modern synthetic strategies can be envisioned for the asymmetric synthesis of this compound and its analogs.
A powerful method for the stereoselective synthesis of substituted piperidines is the use of two-component reactions, such as the hydrogen borrowing [5+1] annulation. nih.gov This approach involves an iridium(III)-catalyzed cascade that includes hydroxyl oxidation, intermolecular amination, and subsequent intramolecular imine reduction. By employing a chiral catalyst or a chiral starting material, this method can afford highly substituted piperidines with excellent stereocontrol. nih.gov
Another notable strategy is the nitro-Mannich/reduction cyclization cascade. nih.gov This method allows for the asymmetric synthesis of piperidines through a desymmetrization approach, which has been successfully applied to the synthesis of γ-secretase modulators. nih.gov This pathway could potentially be adapted to construct the chiral piperidine core of the target molecule.
Furthermore, rhodium(I)-catalyzed reactions have been utilized for the stereoselective hydrogenation of unsaturated piperidinones, leading to cis-configured disubstituted piperidines. nih.gov An α-imino rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has also been developed for the synthesis of valuable piperidin-4-one derivatives in high yields. nih.gov
The table below summarizes various enantioselective methods that could be potentially applied to the synthesis of chiral this compound derivatives.
| Enantioselective Method | Key Transformation | Catalyst/Reagent | Potential Outcome |
| Hydrogen Borrowing [5+1] Annulation | Iridium(III)-catalyzed cascade | Iridium(III) complex | Stereoselective synthesis of substituted piperidines. nih.gov |
| Nitro-Mannich/Reduction Cyclization | Desymmetrization via selective lactam formation | Organocatalyst | Asymmetric synthesis of the piperidine core. nih.gov |
| Stereoselective Hydrogenation | Hydrogenation of unsaturated piperidinones | Rhodium(I) catalyst with chiral ligand | Formation of cis-configured substituted piperidines. nih.gov |
| α-Imino Rhodium Carbene Cascade | 1,2-Aryl/Alkyl migration and annulation | Rhodium catalyst | Efficient synthesis of piperidin-4-one derivatives. nih.gov |
| Stereoselective Alkylation | Alkylation of a glutamic acid derivative | Base (e.g., LiHDMS) | Introduction of stereocenters prior to cyclization. google.com |
Advanced Spectroscopic and Structural Characterization of 1 2 Hydroxyphenyl Piperidin 4 One Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal framework of a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.
FT-IR spectroscopy is instrumental in identifying the key functional groups within the 1-(2-hydroxyphenyl)piperidin-4-one scaffold. The presence of the hydroxyl (-OH), ketone (C=O), and amine (C-N) groups gives rise to characteristic absorption bands.
In a related derivative, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, the FT-IR spectrum shows a strong, sharp absorption band at 3408 cm⁻¹ corresponding to the O-H stretching vibration. mdpi.com A band observed at 3273 cm⁻¹ is attributed to the N-H stretching vibration. mdpi.com For the this compound core, the phenolic O-H stretch is typically observed as a broad band in the region of 3500-3300 cm⁻¹ due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the piperidin-4-one ring is a prominent and sharp peak, typically found around 1710-1720 cm⁻¹. In studies of 3-pentyl-2,6-diphenylpiperidin-4-one, this C=O stretch was observed at 1711 cm⁻¹. nih.gov
The aromatic C-H stretching vibrations of the hydroxyphenyl ring usually appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine (B6355638) ring are found just below 3000 cm⁻¹. For instance, in 1-(2-nitrophenyl)piperazine, a related structure, aromatic C-H stretches were weak bands around 3080 cm⁻¹, and the piperazine (B1678402) ring C-H stretches were observed at 2949, 2915, and 2834 cm⁻¹. scispace.com Furthermore, the C-N stretching vibration of the tertiary amine and the C-O stretch of the phenol (B47542) are expected in the fingerprint region (1300-1000 cm⁻¹), confirming the link between the phenyl ring and the piperidine moiety.
Table 1: Characteristic FT-IR Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| Phenolic O-H | Stretching | ~3408 (sharp) or 3500-3300 (broad) | N-(2-Hydroxyphenyl)-4-toluenesulfonamide mdpi.com |
| Piperidinone C=O | Stretching | 1711 | 3-Pentyl-2,6-diphenylpiperidin-4-one nih.gov |
| Aromatic C-H | Stretching | > 3000 | 1-(2-Nitrophenyl)piperazine scispace.com |
| Aliphatic C-H | Stretching | < 3000 | 1-(2-Nitrophenyl)piperazine scispace.com |
| Aromatic C=C | Stretching | 1600-1450 | General |
| Tertiary Amine C-N | Stretching | 1250-1020 | General |
FT-Raman spectroscopy serves as a valuable counterpart to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides better characterization of non-polar bonds and symmetric vibrations. This is particularly useful for analyzing the carbon-carbon bonds within the aromatic and heterocyclic rings.
In the FT-Raman spectrum of 3-pentyl-2,6-diphenylpiperidin-4-one, the intense C=O stretching vibration was also observed at 1711 cm⁻¹. nih.gov For N-(2-Hydroxyphenyl)-4-toluenesulfonamide, the FT-Raman spectrum showed the O-H stretch at 3407 cm⁻¹ and the N-H stretch at 3274 cm⁻¹. mdpi.com The aromatic ring stretching vibrations, which are often strong in Raman spectra due to the polarizability of the π-electron system, are expected in the 1600-1500 cm⁻¹ region. The symmetric "breathing" mode of the phenyl ring is a characteristically sharp and strong band, typically near 1000 cm⁻¹. The non-polar C-C bonds of the piperidine ring skeleton also give rise to distinct signals in the Raman spectrum, providing a more complete vibrational profile of the molecule. nih.govnih.gov For 1-(2-nitrophenyl)piperazine, aromatic C-H stretching was seen at 3076 cm⁻¹ and piperazine C-H stretches at 2954 and 2833 cm⁻¹. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In this compound derivatives, the aromatic protons of the hydroxyphenyl group typically resonate in the downfield region of the spectrum, from approximately 6.7 to 7.2 ppm. nih.gov The exact chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic effects of the hydroxyl group.
The protons on the piperidine ring appear in the more upfield region. The protons adjacent to the nitrogen atom (H-2 and H-6) are deshielded and typically appear as multiplets around 3.0-3.5 ppm. The protons adjacent to the carbonyl group (H-3 and H-5) are further downfield than typical aliphatic protons and are expected to resonate around 2.5-2.8 ppm. These signals often appear as triplets or complex multiplets due to coupling with their neighbors. The phenolic -OH proton signal can vary in position and is often broad; it can be confirmed by its disappearance upon exchange with D₂O. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | Variable (e.g., 9.0-10.0), D₂O exchangeable | Singlet (broad) |
| Aromatic H | 6.7 - 7.2 | Multiplet |
| Piperidine H-2, H-6 (adjacent to N) | 3.0 - 3.5 | Multiplet/Triplet |
| Piperidine H-3, H-5 (adjacent to C=O) | 2.5 - 2.8 | Multiplet/Triplet |
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the piperidin-4-one ring is the most deshielded carbon, with a characteristic signal appearing far downfield, typically above 200 ppm. researchgate.net The carbons of the aromatic ring resonate in the 115-160 ppm range, with the carbon bearing the hydroxyl group (C-1') being the most deshielded among them. nih.gov
The piperidine ring carbons (C-2, C-6, C-3, and C-5) appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are typically found in the 45-55 ppm range, while the carbons adjacent to the carbonyl group (C-3 and C-5) resonate at slightly higher chemical shifts, around 40-45 ppm. researchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon | Typical Chemical Shift Range (ppm) |
|---|---|
| Piperidinone C=O (C-4) | > 200 |
| Aromatic C-OH (C-1') | 150 - 160 |
| Aromatic C (other) | 115 - 145 |
| Piperidine C-2, C-6 (adjacent to N) | 45 - 55 |
| Piperidine C-3, C-5 (adjacent to C=O) | 40 - 45 |
Correlation SpectroscopY (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons). chemrevlett.com A COSY spectrum of a this compound derivative would show cross-peaks connecting the signals of H-2/H-6 with H-3/H-5 on the piperidine ring. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring, helping to confirm their substitution pattern. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached. nih.gov This technique is invaluable for assigning the carbon signals unambiguously. For instance, an HSQC spectrum would show a cross-peak between the proton signal at ~3.2 ppm and the carbon signal at ~50 ppm, confirming their assignment to the C-2/C-6 positions of the piperidine ring. nih.govresearchgate.net Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, solidifying the assignment of the phenyl group. nih.gov These combined techniques leave no ambiguity in the final structural elucidation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) of the parent compound, 1-(2-hydroxyphenyl)acetyl)piperidin-2-one, is observed, confirming its molecular weight. massbank.eumassbank.jp The fragmentation of piperidine-containing compounds is significantly influenced by the substituents on the piperidine ring. nih.govresearchgate.net
A common fragmentation pathway for aliphatic amines involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to the benzene (B151609) ring. xml-journal.net For monoamines, the molecular ion peak is typically an odd number, though it may be weak or absent. miamioh.edu A peak at M-1 is also common. miamioh.edu The predominant fragmentation mode is the α-cleavage of an alkyl radical, with the largest group being preferentially lost. miamioh.edu
In the case of piperazine analogues, which share structural similarities with piperidin-4-one derivatives, characteristic fragment ions are observed. For instance, benzylpiperazines often show a high-abundance characteristic ion at m/z 91. xml-journal.net Phenylpiperazines commonly produce fragment ions at m/z 119, m/z 70, and m/z 56. xml-journal.net The specific fragmentation patterns, including the presence of diagnostic ions and characteristic neutral losses, can be used to identify unknown derivatives in complex mixtures. nih.gov
The fragmentation of N-(4-hydroxyphenylacetyl)piperidin-2-one, a related derivative, shows a base peak at m/z 134, with other significant fragments at m/z 106, 107, and 100. massbank.eumassbank.jp The molecular ion peak is observed at m/z 233. massbank.eumassbank.jp This data highlights the complex fragmentation that can occur, involving rearrangements and multiple bond cleavages.
Table 1: Mass Spectrometry Data for N-(4-HYDROXYPHENYLACETYL)PIPERIDIN-2-ONE massbank.eumassbank.jp
| m/z | Relative Intensity |
| 233 | 70 |
| 134 | 999 |
| 107 | 120 |
| 106 | 200 |
| 100 | 210 |
| 55 | 50 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound derivatives in the solid state, including the conformation of the piperidine ring, bond lengths, bond angles, and intermolecular interactions.
The piperidin-4-one ring can adopt several conformations, with the chair conformation being the most common and generally the most stable. nih.govnih.govchemrevlett.com However, the presence of substituents and the hybridization state of the carbon atoms can lead to other conformations such as boat, twist-boat, or half-chair forms. nih.govchemrevlett.comnih.gov
Chair Conformation: Many piperidin-4-one derivatives adopt a chair conformation. For example, 2,3,6-triphenylpiperidin-4-one (B38849) and 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one both exhibit a chair conformation for the piperidine ring. nih.govnih.gov In this conformation, substituents can occupy either axial or equatorial positions, which significantly influences the molecule's reactivity and biological activity. nih.govchemrevlett.com
Boat and Twist-Boat Conformations: In some instances, the piperidine ring can be found in a boat or twist-boat conformation. For example, certain N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones exist in an alternate chair or boat form. chemrevlett.com The 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one derivative adopts a twist-boat conformation. chemrevlett.com
Half-Chair Conformation: The presence of a Csp2 hybridized carbon atom adjacent to the nitrogen can distort the ring towards a half-chair conformation. nih.gov For instance, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286) adopts a twisted half-chair conformation due to the carbonyl group. nih.gov
X-ray crystallography provides precise measurements of bond lengths and angles. For instance, in 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium trichloroacetate, the C-O bond lengths in the carboxylate group are nearly equivalent, indicating protonation occurred during co-crystallization. nih.gov The torsion angle of O1—C12—C13—N2 in this molecule is 58.90 (19)°, indicating a +syn-clinal relationship. nih.gov
Hydrogen bonding plays a crucial role in stabilizing the crystalline structures of this compound derivatives. japtronline.comreading.ac.uk These interactions can be intramolecular or intermolecular, leading to the formation of complex supramolecular architectures. nih.govjaptronline.com
Intramolecular Hydrogen Bonds: In some derivatives, intramolecular hydrogen bonds can influence the conformation of the molecule. For example, in 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium trichloroacetate, an intramolecular ammonium-N+—H⋯O(hydroxy) hydrogen bond is observed. nih.gov
Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds are common and can link molecules into chains, sheets, or three-dimensional networks. nih.govresearchgate.net For instance, in the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H⋯O hydrogen bonds link molecules into supramolecular chains. nih.gov In 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, pairs of strong O—H⋯O hydrogen bonds form inversion dimers, which are further connected by weak C—H⋯O interactions. nih.gov Charge-assisted hydrogen bonds, such as N+—H⋯O−, are particularly strong and can lead to the formation of robust synthons, like the eight-membered {⋯O⋯HNH}2 synthons observed in some piperidin-1-ium salts. nih.gov
Computational and Theoretical Investigations of 1 2 Hydroxyphenyl Piperidin 4 One Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies detailing these calculations for 1-(2-Hydroxyphenyl)piperidin-4-one are not found in the reviewed literature. The following sections describe the standard theoretical approaches that would be applied in such an investigation.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to find the most stable conformation (the lowest energy state) of a molecule. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would determine key structural parameters. nih.gov While specific data for the title compound is unavailable, such an analysis would typically yield a data table of bond lengths and angles, similar to those generated for other piperidin-4-one derivatives.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO to predict its reactivity. This analysis is crucial for understanding how the molecule might interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping creates a color-coded 3D map of the electrostatic potential on the molecule's surface. This map is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. An MEP analysis of this compound would highlight the regions most likely to be involved in intermolecular interactions, guiding predictions about its chemical reactivity and biological activity.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing how the molecule changes its shape in different environments (e.g., in a solvent or when approaching a biological target). nih.gov These simulations provide insights into the molecule's flexibility and the stability of different conformations, which are crucial for understanding its biological function.
Molecular Docking Studies for Protein-Ligand Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is central to drug design, as it helps to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. In silico docking studies of this compound against various protein targets could identify potential biological activities and elucidate the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex. The results are often quantified by a docking score, which estimates the binding free energy.
Identification of Putative Binding Sites and Interaction Modes
Computational docking and molecular dynamics simulations are powerful tools for identifying the potential binding sites and interaction modes of small molecules with biological targets. nih.gov Although specific studies on this compound are limited, research on similar piperidine-containing ligands offers valuable insights into its likely protein interactions.
Piperidine (B6355638) and its derivatives are known to interact with a variety of receptors, with the sigma-1 receptor (S1R) and dopamine (B1211576) D2 receptor being prominent examples. nih.govnih.gov Molecular docking studies of piperidine/piperazine-based compounds with the S1R have revealed a well-defined binding cavity. nih.govrsc.org Key interactions often involve a salt bridge between the protonated piperidine nitrogen and acidic residues like Glu172 and Asp126. rsc.org The aromatic portions of these ligands typically engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyr206 within the receptor's binding pocket. nih.gov For instance, in one study, the 4-hydroxyphenyl moiety of a ligand was predicted to clash with the aromatic ring of Tyr206, leading to a significant reduction in binding affinity. nih.gov
Similarly, docking analyses of piperazine (B1678402) derivatives at the dopamine D2 receptor have highlighted the importance of a salt bridge between the piperidine moiety and an aspartate residue (Asp114). nih.gov The stability of this interaction is a critical determinant of the ligand's binding orientation. nih.gov Computational models suggest that the binding site for these ligands is a hydrophobic cavity composed of residues like Arg125, Glu205, Glu206, Phe357, Tyr547, Ser630, Tyr662, and Tyr666. mdpi.com
Based on these findings for related compounds, it can be hypothesized that this compound would likely bind to targets with a hydrophobic pocket complemented by key acidic residues. The protonatable nitrogen of the piperidine ring would be crucial for forming a salt bridge, while the 2-hydroxyphenyl group could participate in hydrogen bonding and aromatic interactions. The specific orientation and interactions will ultimately depend on the topology and amino acid composition of the target protein's binding site.
Analysis of Binding Affinities and Molecular Recognition
For example, a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized and evaluated for their affinity towards the dopamine D2 receptor. The most active compound in this series displayed a Ki value of 54 nM. nih.gov In another study, a potent S1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified with a Ki of 3.2 nM. nih.gov Furthermore, a fluorinated 4-(4-hydroxyphenyl)piperidin-1-yl derivative, BMS-986169, showed high binding affinity for the GluN2B receptor, with a Ki value between 4.03 and 6.3 nM and an IC50 of 24.1 nM. researchgate.netnih.gov
These examples underscore that the affinity of piperidine-based ligands is highly sensitive to the nature and substitution pattern of the groups attached to the core ring. The presence and position of hydroxyl groups, as in this compound, can significantly influence binding affinity through specific hydrogen bonding interactions. The process of molecular recognition, driven by the sum of these interactions, dictates the ligand's affinity and selectivity for its target.
Table 1: Binding Affinities of Structurally Related Piperidine Derivatives
| Compound Name | Target Receptor | Binding Affinity (Ki/IC50) |
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 | Ki = 54 nM nih.gov |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | Ki = 3.2 nM nih.gov |
| (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) | GluN2B | Ki = 4.03-6.3 nM, IC50 = 24.1 nM researchgate.netnih.gov |
| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | NMDA | IC50 = 10 nM nih.gov |
In Silico Prediction of Molecular Properties for Research Prioritization
Computational methods are invaluable for predicting the physicochemical and potential toxicological properties of compounds early in the research process. These predictions help in prioritizing candidates for synthesis and experimental testing.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Organic molecules with donor-π-acceptor architectures can exhibit significant NLO properties due to intramolecular charge transfer. simulations-plus.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the NLO response of a molecule.
While there are no specific NLO predictions for this compound, a theoretical study on a related compound, 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, demonstrated that it possesses a first-order hyperpolarizability 25.3 times greater than that of the standard reference material, urea (B33335), indicating its potential as a good NLO material. researchgate.net This suggests that the piperidin-4-one scaffold can be a component of NLO-active molecules. The NLO properties of this compound would be influenced by the charge transfer characteristics between the electron-donating hydroxyphenyl group and the rest of the molecule. Quantum chemical calculations would be necessary to quantify its potential NLO response. researchgate.net
Theoretical Toxicological Predictions
In silico toxicology is a crucial component of modern drug discovery and chemical safety assessment, allowing for the early identification of potential liabilities. mdpi.com Various computational tools and models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and acute toxicity (LD50). researchgate.net
For piperidine-based compounds, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a common practice. researchgate.net For instance, studies on other piperidine derivatives have used computational tools to predict properties such as oral bioavailability, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes. researchgate.net Toxicity predictions for related compounds have included assessments of Ames mutagenicity, with some studies indicating that certain derivatives are non-mutagenic. nih.gov Hepatotoxicity is another key parameter, and predictions can indicate whether a compound is likely to cause liver injury. nih.gov The predicted oral acute toxicity in rodents can provide an initial estimate of a compound's safety profile. d-nb.info
While specific toxicological predictions for this compound are not available, it is anticipated that such in silico evaluations would be a critical step in its further development. These predictions would help to flag potential safety concerns and guide the design of safer analogs.
Table 2: Common In Silico Toxicological Predictions for Small Molecules
| Toxicological Endpoint | Prediction Method | Relevance |
| Ames Mutagenicity | Structure-activity relationship models | Indicates potential for genetic damage nih.gov |
| Carcinogenicity | Models based on rodent data | Predicts cancer-causing potential mdpi.com |
| Hepatotoxicity | Machine learning models | Assesses risk of liver injury nih.gov |
| hERG Inhibition | QSAR models | Predicts risk of cardiac arrhythmia frontiersin.org |
| Acute Toxicity (LD50) | Regression-based models | Estimates the lethal dose in rodents d-nb.info |
| Skin Sensitization | Decision tree models | Predicts potential to cause allergic contact dermatitis |
Mechanistic Investigations of Molecular Interactions and Scaffold Derivatization in Vitro and in Silico
Elucidation of Specific Receptor/Enzyme Interaction Mechanisms
The versatility of the 1-(2-hydroxyphenyl)piperidin-4-one scaffold allows for its derivatization to target a range of proteins, including G protein-coupled receptors (GPCRs), inflammasomes, and essential enzymes. Mechanistic studies have revealed the specific molecular interactions that underpin these activities.
Investigation of Ligand Interactions with G Protein-Coupled Receptors (GPCRs) (e.g., Dopamine (B1211576) D2 Receptor)
Derivatives of the 1-(2-hydroxyphenyl)piperidine scaffold have been investigated as multi-target ligands for aminergic G protein-coupled receptors, which are crucial in neurotransmission. One such derivative, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been studied for its interaction with several GPCRs, including the dopamine D2 receptor.
Molecular docking studies have shown that the binding orientation of D2AAK4 is similar across various aminergic GPCRs. A key anchoring point is a conserved aspartate residue (Asp 3.32) located in the third transmembrane helix of the receptors. This residue forms a strong electrostatic interaction with the protonatable nitrogen atom within the piperidine (B6355638) ring of the ligand. In this binding pose, the 2-hydroxyphenyl group is positioned deep within the receptor's binding cavity, while the 2-oxo-2,3-dihydro-1H-benzimidazolyl moiety extends towards the extracellular vestibule of the receptor nih.gov.
For the dopamine D3 receptor specifically, π–π stacking interactions have been identified between the 2-hydroxyphenyl group of the ligand and the aromatic side chains of two amino acid residues, phenylalanine (Phe 6.52) and histidine (His 6.55), further stabilizing the ligand-receptor complex nih.gov.
| Target Receptor | Key Interacting Residue | Type of Interaction | Ligand Moiety Involved |
| Aminergic GPCRs | Asp 3.32 | Electrostatic | Piperidine Nitrogen |
| Dopamine D3 Receptor | Phe 6.52 / His 6.55 | π–π stacking | 2-Hydroxyphenyl group |
Mechanistic Studies of Inflammasome Inhibition (e.g., NLRP3)
The NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system. Its activation involves multiple steps, including a priming signal (often from Toll-like receptor agonists) that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), followed by an activation signal that triggers the assembly of the inflammasome complex nih.govfrontiersin.org. This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms nih.govsemanticscholar.org.
Certain derivatives containing a piperidine scaffold have been identified as inhibitors of the NLRP3 inflammasome. The mechanism of inhibition often involves direct binding to the NACHT domain of the NLRP3 protein. This domain possesses ATPase activity, which is essential for the conformational changes required for inflammasome activation semanticscholar.org. One specific inhibitor, CY-09, which shares structural similarities with some piperidine-containing compounds, has been shown to bind directly to the Walker A motif within the NACHT domain. This interaction impairs the binding of ATP and inhibits the enzyme's ATPase activity, thereby preventing inflammasome assembly frontiersin.org. Other inhibitors may function by covalently modifying cysteine residues in the NACHT domain or by binding to the Walker B motif, which is also crucial for ATP hydrolysis semanticscholar.orgnih.gov. By blocking the ATPase activity or the subsequent oligomerization of NLRP3, these compounds effectively halt the downstream inflammatory cascade frontiersin.org.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase B, Thioredoxin Reductase)
The this compound framework has also been explored for its potential to inhibit essential bacterial and human enzymes.
DNA Gyrase B: Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription amazonaws.com. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that provides the energy for the enzyme's catalytic function amazonaws.com. Inhibitors targeting the GyrB subunit act by competitively blocking the binding of ATP. This prevents the conformational changes necessary for DNA cleavage and re-ligation, ultimately halting bacterial growth. While various scaffolds have been developed as DNA gyrase B inhibitors, the specific mechanistic interactions for this compound derivatives are an area of ongoing investigation.
Thioredoxin Reductase: The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key antioxidant system in human cells that protects against oxidative stress semanticscholar.org. TrxR is a selenoenzyme containing a rare selenocysteine (Sec) residue in its active site, which is highly reactive and crucial for its catalytic activity nih.govsemanticscholar.org. Many inhibitors of TrxR function by targeting this highly reactive Sec residue. They often act as electrophiles that form a covalent bond with the selenol group (-SeH) of the Sec residue, leading to irreversible inhibition of the enzyme luc.edunih.gov. This inactivation of TrxR disrupts cellular redox balance and can selectively induce cell death in cancer cells, which often have higher levels of oxidative stress. The potential for this compound derivatives to act as TrxR inhibitors would likely depend on the incorporation of an electrophilic moiety capable of reacting with the active site selenocysteine.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of the this compound scaffold, these studies have revealed key structural features that govern their molecular interactions.
Impact of Substituent Modifications on Molecular Interaction Profiles
Modifications to the core this compound structure have profound effects on binding affinity and selectivity for various biological targets. SAR studies on related scaffolds, such as the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists, have provided a wealth of information.
For these opioid antagonists, the presence and position of the hydroxyl group on the phenyl ring are critical. Removal of the 3-hydroxyl group or moving it to the 2- or 4-position significantly diminishes binding affinity and antagonist potency at mu, delta, and kappa opioid receptors nih.gov. This highlights the importance of the hydroxyl group as a key hydrogen bonding donor or acceptor in the receptor's binding pocket. Furthermore, replacing the phenolic hydroxyl with a carboxamide group can act as a successful bioisosteric replacement, maintaining high affinity and potent antagonist activity at the mu opioid receptor nih.gov.
The N-substituent on the piperidine ring also plays a crucial role. In the case of the selective kappa opioid receptor antagonist JDTic, which contains the 4-(3-hydroxyphenyl)piperidine core, a second basic amino group and a second phenol (B47542) group on the N-substituent are required for potent and selective kappa antagonist activity acs.org. This suggests a "message-address" concept, where the core hydroxyphenylpiperidine acts as the "message" for opioid receptor recognition, while the complex N-substituent serves as the "address" that directs selectivity towards a specific receptor subtype acs.org.
| Scaffold Modification | Target | Effect on Activity | Reference |
| Removal/Relocation of 3-hydroxyl on phenyl ring | Opioid Receptors (μ, δ, κ) | Significantly decreased binding affinity and antagonist efficacy | nih.gov |
| Replacement of 3-hydroxyl with carboxamide | Mu Opioid Receptor | Maintained high affinity and potent antagonist activity | nih.gov |
| Removal of 3,4-dimethyl groups | Nociceptin Opioid Receptor | 10-fold increase in binding affinity | acs.org |
| Addition of specific N-substituent (with amino and phenol groups) | Kappa Opioid Receptor | Conferred high potency and selectivity | acs.org |
Conformational Preferences and Their Influence on Binding
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. The piperidine ring typically adopts a low-energy chair conformation. For 1-aryl piperidines, the aryl group (like the 2-hydroxyphenyl group) generally prefers an equatorial orientation to minimize steric hindrance.
However, the nature of the nitrogen atom's substituents can introduce specific conformational constraints. When the piperidine nitrogen is part of an amide (N-acylpiperidines) or bonded to an aromatic ring, its lone pair of electrons can conjugate with the adjacent π-system. This increases the sp2 hybridization of the nitrogen and imparts partial double-bond character to the C-N bond nih.gov. This electronic effect can lead to a phenomenon known as pseudoallylic strain, which can force substituents at the 2-position of the piperidine ring into an axial orientation nih.gov.
This preference for an axial conformation can be advantageous for receptor binding. An axial substituent provides a distinct three-dimensional shape and a unique "exit vector" that can allow the molecule to access and interact with specific subpockets within a binding site that might be inaccessible to a molecule with an equatorial substituent nih.gov. X-ray crystallography studies of opioid antagonists containing a 4-(3-hydroxyphenyl)piperidine core have confirmed that the piperidine ring exists in a chair conformation with the hydroxyphenyl group in the equatorial position, a conformation believed to mediate its antagonist properties nih.gov. The interplay between these conformational preferences and the specific topology of a receptor's binding site is crucial for achieving high-affinity and selective molecular recognition.
Development of Piperidin-4-one Derivatives as Probes for Biological Pathways
The piperidin-4-one scaffold serves as a versatile platform in medicinal chemistry for the development of probes to investigate complex biological pathways. Through targeted derivatization, researchers can systematically alter the scaffold's physicochemical properties to achieve desired interactions with specific biological targets. These synthetic analogues are instrumental in elucidating protein function, validating drug targets, and serving as foundational structures for the development of novel therapeutic agents. The investigations leverage both in vitro biological assays and in silico computational modeling to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules.
Design of Modulators for Specific Protein Targets
The inherent structural features of the piperidin-4-one core, including its nitrogen atom which can be protonated, a central carbonyl group, and multiple sites for substitution, make it an attractive starting point for designing modulators of various protein targets. Computational methods such as molecular docking are frequently employed to predict the binding affinity and orientation of newly designed derivatives within the active site of a target protein, providing insights that guide synthetic efforts.
One area of investigation has been the development of cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov By modifying the piperidin-4-one scaffold, researchers aim to design compounds that can effectively inhibit the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes, thereby modulating cholinergic neurotransmission.
Similarly, derivatives have been investigated as inhibitors for enzymes such as myeloperoxidase (MPO), which is implicated in cardiovascular diseases. In silico and in vitro studies on related pharmacophores have demonstrated that specific substitutions can lead to potent and selective inhibition. nih.gov Molecular docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site, which are crucial for inhibitory activity. nih.govnih.gov This rational design approach allows for the creation of targeted probes to explore the role of these enzymes in disease pathology.
The development of piperidin-4-one based compounds extends to potential anticancer agents by targeting specific cellular machinery. For instance, derivatives have been designed to inhibit intracellular pro-angiogenic transcription factors, which are critical for tumor growth and metastasis. nih.gov The design process often involves synthesizing a library of related compounds and screening them through various biological assays to identify lead candidates with favorable activity and drug-like properties, guided by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions from computational models. mdpi.comresearchgate.net
Mimicking Natural Product Scaffolds (e.g., Curcumin Mimics)
Natural products have historically been a rich source of bioactive compounds. However, many promising natural products, such as curcumin, suffer from poor pharmacokinetic and pharmacodynamic properties, including low solubility, metabolic instability, and rapid elimination, which limit their therapeutic potential. nih.govrsc.orgnih.gov Medicinal chemists address this challenge by designing synthetic mimics that retain the key structural features responsible for biological activity while possessing improved drug-like properties. The 3,5-bis(ylidene)-4-piperidone scaffold, a derivative of the core piperidin-4-one structure, has emerged as a highly effective mimic of curcumin. nih.govrsc.orgnih.gov
Curcumin, a polyphenol from turmeric, exhibits a broad spectrum of activities, including anti-inflammatory, antioxidant, and anticancer effects. Its structure features a β-diketone moiety flanked by two aryl groups. The 3,5-bis(ylidene)-4-piperidone derivatives replicate this structural arrangement, with the central piperidone ring acting as a constrained linker for two benzylidene substituents. This modification often leads to enhanced stability and bioavailability.
Numerous studies have synthesized and evaluated these curcumin mimics, demonstrating their superior potency in various biological assays. For example, certain 3,5-bis(benzylidene)piperidin-4-one derivatives have shown significantly higher antiproliferative activity against various cancer cell lines compared to curcumin itself.
| Compound | Target Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (Breast Cancer), PC-3 (Prostate Cancer) | Showed higher antiproliferation potency than curcumin. The proposed mechanism involves the inhibition of intracellular pro-angiogenic transcription factor (HIF). | nih.gov |
| (Z)-3-Hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | HT-29, SW620 (Colon Adenocarcinoma) | Demonstrated higher potency than curcumin. Induced apoptosis and caused cell cycle arrest at the G0/G1 phase. | nih.gov |
These findings highlight the success of using the piperidin-4-one scaffold to create structurally novel compounds that mimic the biological effects of natural products but with enhanced potency and potentially more favorable pharmacological profiles. This strategy allows for the systematic exploration of structure-activity relationships to optimize compounds for specific biological applications. nih.gov
Future Research Directions and Unexplored Avenues in 1 2 Hydroxyphenyl Piperidin 4 One Chemistry
Expansion of Sustainable Synthetic Methodologies
The future of synthesizing 1-(2-Hydroxyphenyl)piperidin-4-one and its analogs will likely focus on the integration of green chemistry principles to minimize environmental impact and improve efficiency. unibo.it Current synthetic routes for piperidin-4-ones often rely on traditional methods like the Mannich reaction, which can involve harsh conditions and generate significant waste. nih.gov Future research should aim to develop more sustainable alternatives.
Key areas for exploration include:
One-Pot Syntheses: Developing multi-step reactions in a single vessel, such as the two-step, one-pot synthesis of N-(4-methoxyphenyl)-3-oxobutanamide, can reduce the need for intermediate purification steps, thus saving solvents and energy. unibo.itnih.gov A future goal could be a one-pot formal [4+2] cycloaddition approach to the piperidine (B6355638) ring. researchgate.net
Biocatalysis: The use of enzymes for organic transformations offers high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov Research into identifying or engineering enzymes that can catalyze key steps in the formation of the this compound backbone would be a significant advancement.
Greener Reaction Media: Exploration of alternative solvents to replace hazardous ones is crucial. This includes using water, supercritical fluids, or biodegradable solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses should be evaluated based on metrics like the E-factor (kg waste/kg product) to prioritize waste prevention. unibo.it
Table 1: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Designing syntheses with high atom economy; using catalytic reagents. unibo.it | Reduced environmental impact and disposal costs. |
| Catalysis | Employing biocatalysts or reusable solid catalysts. nih.gov | Increased reaction efficiency, selectivity, and easier product separation. |
| Safer Solvents & Reagents | Replacing toxic solvents and reagents with greener alternatives (e.g., methanol (B129727) as a methylating agent instead of dimethyl sulfate). unibo.it | Improved safety for researchers and reduced environmental pollution. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure; utilizing one-pot procedures. unibo.itnih.gov | Lower energy consumption and operational costs. |
Advanced Stereoselective Synthesis of Chiral Analogues
The presence of stereocenters in piperidine rings is often crucial for their biological activity. While this compound itself is achiral, its reduction or derivatization can introduce chirality. Future research will undoubtedly focus on the development of advanced stereoselective methods to produce enantiomerically pure analogues.
Promising avenues include:
Asymmetric Catalysis: The use of chiral catalysts, such as a Rh(I) catalyzed asymmetric hydrogenation, could be explored for the stereoselective reduction of the ketone or other prochiral derivatives. rsc.org
Chiral Auxiliaries: Employing chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then removed, is a well-established strategy. mdpi.com
Substrate-Controlled Synthesis: Exploiting the existing stereochemistry in chiral starting materials, such as 2-deoxy-D-ribose, can be a powerful approach to control the absolute stereochemistry of the final product. rsc.org
Biocatalytic and Classical Resolution: For racemic mixtures, enzymatic or classical resolution techniques can be optimized to separate the desired enantiomer. rsc.org The synthesis of chiral binaphthylazepine organocatalysts, for example, has been used to induce enantioselectivity in cyclization reactions. nih.gov
Rational Design of Derivatives for Specific Mechanistic Investigations
The this compound scaffold is a pharmacophore that can be modified to investigate specific biological mechanisms. nih.gov Rational design of derivatives will be key to developing probes for understanding receptor interactions and cellular pathways.
Future design strategies should consider:
Multi-Target Ligands: In complex diseases, modulating multiple targets with a single molecule can be more effective. nih.gov Derivatives of this compound could be designed to interact with multiple receptors, such as aminergic G protein-coupled receptors (GPCRs). nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues by modifying the phenyl ring, the piperidine ring, and the N-substituent will be crucial for building comprehensive SAR models. This can involve creating analogues with different N-(ω-phenylalkyl) substituents to probe binding pockets. researchgate.net
Fluorination: The introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity. The synthesis of fluorinated analogues of this compound could lead to derivatives with enhanced properties. researchgate.net
Probing Specific Receptor Subtypes: By carefully modifying the structure, it is possible to achieve high selectivity for specific receptor subtypes, such as the NR1a/2B subtype of the NMDA receptor. researchgate.net This allows for the development of highly targeted molecular probes.
Integration of Multimodal Spectroscopic and Computational Techniques for Comprehensive Characterization
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential. The integration of various spectroscopic techniques with computational chemistry provides a powerful approach for comprehensive characterization. ox.ac.uk
Future research should employ a combination of:
Spectroscopic Methods: Techniques such as Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable experimental data on the vibrational modes and chemical environment of the atoms. ias.ac.in
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net Comparing these theoretical predictions with experimental data allows for a more confident assignment of spectroscopic features. ias.ac.in
Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis: These computational tools help in visualizing charge distribution, identifying reactive sites for electrophilic and nucleophilic attack, and analyzing intermolecular interactions in the crystalline state. ias.ac.inresearchgate.netnih.gov
Vibrational Circular Dichroism (VCD): For chiral analogues, VCD spectroscopy combined with DFT calculations can be a powerful tool for determining the absolute configuration of stereocenters. nih.gov
Table 2: Integrated Spectroscopic and Computational Characterization Workflow
| Step | Technique/Method | Purpose | Reference |
|---|---|---|---|
| 1. Synthesis & Purification | Standard chemical synthesis | Obtain pure sample of the target compound. | N/A |
| 2. Experimental Spectroscopy | FT-IR, FT-Raman, NMR | Obtain experimental vibrational and structural data. | ias.ac.in |
| 3. Computational Modeling | DFT (e.g., B3LYP, PBEPBE) | Optimize molecular geometry and predict spectroscopic parameters. ias.ac.inresearchgate.net | ias.ac.inresearchgate.net |
| 4. Comparative Analysis | Comparison of experimental and theoretical data | Validate the computational model and accurately assign spectral features. ias.ac.in | ias.ac.in |
| 5. Advanced Analysis | MEP, Hirshfeld Surface, NBO, VCD (for chiral molecules) | Investigate electronic properties, intermolecular interactions, and absolute configuration. nih.govresearchgate.net | nih.govresearchgate.net |
Exploration of Novel Reaction Pathways and Derivatization Strategies
The piperidin-4-one core is a versatile intermediate for the synthesis of a wide array of derivatives. nih.gov Future work should focus on exploring novel reaction pathways to expand the chemical space accessible from this compound.
Potential areas for investigation include:
Cascade Reactions: Designing cascade reactions, such as a Michael addition/alkylation sequence, can enable the rapid construction of complex polycyclic structures from simple starting materials in a single pot. researchgate.net
Gold-Catalyzed Cyclizations: Gold catalysis can be used to prepare piperidin-4-one intermediates through the cyclization of N-homopropargyl amides. nih.gov Exploring this chemistry with substrates relevant to this compound could yield novel structures.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the combination of three or more starting materials in a single step, offering a highly efficient route to structurally diverse molecules. unibo.it
Derivatization of the Ketone: The ketone functionality is a prime site for derivatization. Future research could explore its conversion to oximes, hydrazones, or spirocyclic systems to generate novel compound libraries.
Development of Advanced Computational Models for Predictive Studies
As the complexity of the synthesized derivatives increases, the role of computational chemistry in predicting their properties becomes more critical. The development of advanced, accurate, and predictive computational models is a key future direction.
Focus areas should include:
Quantitative Structure-Activity Relationship (QSAR): By combining experimental data with computed molecular descriptors, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives.
Molecular Docking and Dynamics: Advanced molecular docking studies can predict the binding modes of derivatives in target proteins, providing insights for rational design. nih.gov Molecular dynamics simulations can further refine these binding poses and predict binding affinities.
ADMET Prediction: Computational models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds are essential for prioritizing which derivatives to synthesize and test, thereby saving time and resources.
Machine Learning and AI: The application of machine learning algorithms to large datasets of chemical structures and biological activities can help identify complex patterns and generate novel molecular structures with desired properties. The ongoing development of new methods and software in the computational molecular sciences will be crucial for these advancements. molssi.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-hydroxyphenyl)piperidin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-hydroxyphenyl derivatives with piperidin-4-one precursors under reflux conditions in aprotic solvents (e.g., dichloromethane) with catalytic acids or bases. Reaction temperature (50–80°C) and stoichiometric ratios (1:1.2 for aryl:piperidinone) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust catalyst concentration (e.g., 0.1–1 mol% HCl) to minimize side products like over-alkylated derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection or HPLC-UV (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Structural Confirmation : Employ H/C NMR to verify substitution patterns (e.g., aromatic proton integration at δ 6.8–7.2 ppm, ketone carbonyl at ~208 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 218) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- Storage : Store in airtight containers at 2–8°C to prevent ketone degradation. Avoid exposure to moisture or strong oxidizing agents .
- PPE : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods due to potential volatility of intermediates .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
- Design Strategies :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to modulate electron density and improve receptor binding. For example, 1-((4-methoxyphenyl)thio) derivatives show enhanced enzyme inhibition .
- Heterocyclic Fusion : Attach pyrazole or sulfonyl groups to the piperidinone core to increase metabolic stability. Derivatives like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one demonstrate improved pharmacokinetic profiles .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors or cytochrome P450 enzymes .
Q. How do contradictory data on the compound’s biological activity arise, and how can they be resolved?
- Root Causes :
- Purity Variability : Impurities (e.g., unreacted starting materials) may interfere with assay results. Validate purity via orthogonal methods (GC + NMR) before testing .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell line viability (e.g., HEK-293 vs. HeLa) can skew IC values. Standardize protocols using OECD guidelines .
- Resolution : Perform dose-response curves in triplicate with positive/negative controls. Use statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Process Chemistry :
- Catalyst Selection : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., Amberlyst-15) for easier separation and recycling .
- Solvent Recovery : Implement distillation systems to reclaim high-boiling solvents (e.g., toluene) and reduce waste .
Methodological Considerations
- Data Reproducibility : Document all synthetic steps (e.g., exact molar ratios, stirring rates) in electronic lab notebooks. Share raw spectral data via repositories like Zenodo .
- Ethical Compliance : For biological studies, ensure adherence to institutional review boards (IRBs) if using human-derived cell lines, as per protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
